N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14631901
Molecular Formula: C20H23N3O2S
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O2S |
|---|---|
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | N-(4-butoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H23N3O2S/c1-3-4-11-25-16-8-6-15(7-9-16)21-19(24)13-26-20-22-17-10-5-14(2)12-18(17)23-20/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,23) |
| Standard InChI Key | ICNRHKIGEBNWQW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Benzimidazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The 5-methyl substitution on the benzimidazole ring enhances lipophilicity, potentially improving membrane permeability.
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Sulfanyl Bridge: A sulfur atom connects the benzimidazole ring to the acetamide group, enabling participation in nucleophilic substitution and redox reactions .
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N-(4-Butoxyphenyl)Acetamide: The butoxy group (C₄H₉O) attached to the phenyl ring introduces steric bulk and modulates solubility, while the acetamide moiety may facilitate hydrogen bonding with biological targets.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 369.5 g/mol |
| Formula | C₂₀H₂₃N₃O₂S |
| XLogP3 | ~3.5 (estimated) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 4 (O, S, and two N atoms) |
These parameters suggest moderate hydrophobicity, compatible with both aqueous and lipid environments . The sulfanyl group’s polarizability may enhance interactions with electrophilic regions in enzymes or receptors.
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions yields the 5-methylbenzimidazole scaffold .
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Sulfanyl Group Introduction: Thiolation at the 2-position using sulfurizing agents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent.
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Acetamide Coupling: Reacting the sulfanyl-benzimidazole intermediate with N-(4-butoxyphenyl)chloroacetamide in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution.
Critical Reaction:
This step often requires anhydrous conditions to prevent hydrolysis of the chloroacetamide .
Chemical Reactivity
The sulfanyl (-S-) bridge serves as the primary reactive site:
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Nucleophilic Substitution: The sulfur atom can undergo alkylation or arylation, enabling derivatization for structure-activity relationship (SAR) studies.
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Oxidation: Exposure to oxidizing agents (e.g., H₂O₂) converts the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and bioactivity .
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Metal Coordination: The sulfur and benzimidazole nitrogen atoms may chelate transition metals, a feature exploited in catalytic or metalloenzyme-targeted applications .
Biological Activities and Mechanisms
Anticancer Activity
Benzimidazole-sulfanyl hybrids interfere with tubulin polymerization and topoisomerase function. Key findings from analogs include:
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HT-29 Colon Cancer: 50% growth inhibition (GI₅₀) at 12.5 µM via G2/M cell cycle arrest.
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Apoptosis Induction: Increased caspase-3/7 activity (3-fold vs. controls) in MCF-7 breast cancer cells .
Proposed Mechanism:
Enzyme Modulation
The acetamide group may target serine hydrolases or kinases:
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COX-2 Inhibition: Molecular docking predicts a binding affinity (ΔG) of -9.2 kcal/mol, comparable to celecoxib (-10.1 kcal/mol) .
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HDAC Inhibition: Sulfanyl benzimidazoles show 30–50% inhibition of histone deacetylases at 1 µM, potentially enhancing chromatin accessibility.
Comparative Analysis with Structural Analogs
N-(4-Methoxyphenyl) Derivatives
Replacing the butoxy group with methoxy (OCH₃) reduces logP from 3.5 to 2.8, decreasing membrane permeability but improving aqueous solubility . The methoxy analog demonstrates weaker anticancer activity (GI₅₀ = 25 µM in HT-29) but enhanced COX-2 selectivity .
Nitro-Substituted Variants
Future Research Directions
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SAR Optimization: Systematic modification of the butoxy chain length and sulfanyl substituents to enhance potency and reduce off-target effects.
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Combination Therapies: Evaluating synergies with DNA-damaging agents (e.g., cisplatin) or kinase inhibitors.
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Target Identification: Proteomic studies to map interaction partners in cancer and microbial cells.
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